molecular formula C13H18OS4 B12566932 4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one CAS No. 185432-69-3

4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one

Cat. No.: B12566932
CAS No.: 185432-69-3
M. Wt: 318.6 g/mol
InChI Key: QTHVDLXNSRYEAB-UHFFFAOYSA-N
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Description

4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C13H18OS4 It is known for its unique structure, which includes a cyclohexanone ring substituted with a dithiolylidene group

Preparation Methods

The synthesis of 4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4,5-bis(ethylsulfanyl)-1,3-dithiol-2-thione under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or dithiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles, such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one can be compared with other similar compounds, such as:

    4-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one: This compound has methylsulfanyl groups instead of ethylsulfanyl groups, resulting in different chemical properties and reactivity.

    4-[4,5-Bis(phenylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one: The presence of phenylsulfanyl groups introduces aromaticity, which can affect the compound’s stability and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in scientific research and industry.

Properties

CAS No.

185432-69-3

Molecular Formula

C13H18OS4

Molecular Weight

318.6 g/mol

IUPAC Name

4-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]cyclohexan-1-one

InChI

InChI=1S/C13H18OS4/c1-3-15-12-13(16-4-2)18-11(17-12)9-5-7-10(14)8-6-9/h3-8H2,1-2H3

InChI Key

QTHVDLXNSRYEAB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(SC(=C2CCC(=O)CC2)S1)SCC

Origin of Product

United States

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